(2-Fluorophenyl)urea

CAS No.: 656-31-5

Cat. No.: VC2481726

Molecular Formula: C7H7FN2O

Molecular Weight: 154.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656-31-5 |

|---|---|

| Molecular Formula | C7H7FN2O |

| Molecular Weight | 154.14 g/mol |

| IUPAC Name | (2-fluorophenyl)urea |

| Standard InChI | InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |

| Standard InChI Key | PAWVOCWEWJXILY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)N)F |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)N)F |

Introduction

Chemical Structure and Physical Properties

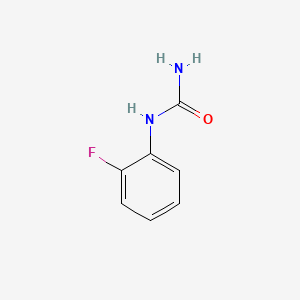

(2-Fluorophenyl)urea consists of a urea moiety with a 2-fluorophenyl group attached to one of its nitrogen atoms. This compound, with molecular formula C7H7FN2O and molecular weight of 154.14 g/mol, features a fluorine atom at the ortho position of the phenyl ring that significantly influences its electronic properties and biological activity .

Structural Identifiers and Physical Data

The detailed physical and chemical parameters of (2-Fluorophenyl)urea are essential for proper identification and characterization in scientific research. Table 1 presents the comprehensive identification data for this compound.

Table 1: Physical Properties and Structural Identifiers of (2-Fluorophenyl)urea

| Property | Value |

|---|---|

| Molecular Formula | C7H7FN2O |

| Molecular Weight | 154.14 g/mol |

| CAS Registry Number | 656-31-5 |

| IUPAC Name | (2-fluorophenyl)urea |

| Synonyms | N-(2-Fluorophenyl)urea, 2-FLUOROPHENYLUREA, 1-(2-fluorophenyl)urea, (o-Fluorophenyl)urea |

| InChI | InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |

| InChIKey | PAWVOCWEWJXILY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)N)F |

Spectroscopic Properties

The ionization energy of (2-Fluorophenyl)urea has been determined to be 8.50 eV using the electron impact (EI) method, as reported by Baldwin, Loudon, et al. in their 1976 study of fragmentation pathways of arylurea molecular ions . This value provides important insights into the compound's electronic structure and reactivity patterns. Spectroscopic data helps researchers understand the compound's behavior in various chemical environments and reaction mechanisms.

Synthesis Methods

Several synthetic approaches have been developed for preparing (2-Fluorophenyl)urea and its derivatives, with the most common methods utilizing 2-fluorophenyl isocyanate as a key precursor.

Synthesis from 2-Fluorophenyl Isocyanate

The primary synthetic route to (2-Fluorophenyl)urea involves the reaction of 2-fluorophenyl isocyanate with ammonia or ammonium hydroxide. This approach is analogous to the synthesis of similar derivatives like 1-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea, which involves the dropwise addition of 2-fluorophenyl isocyanate to a solution of 2-amino benzothiazole in dichloromethane, followed by stirring at room temperature . The reaction typically proceeds with high yields (>90%) and produces relatively pure products.

Alternative Synthetic Approaches

A potential alternative route involves the direct reaction of 2-fluoroaniline with isocyanic acid or its derivatives, such as potassium cyanate under acidic conditions. This method is often employed for the synthesis of various phenylureas and may offer advantages in certain manufacturing contexts where isocyanate precursors are less preferred.

Biological Activities and Applications

(2-Fluorophenyl)urea and its derivatives exhibit significant biological activities, with applications spanning from agricultural chemistry to pharmaceutical research.

Agricultural Applications

N-cyclopropyl-N'-(2-fluorophenyl) urea has been disclosed as a selective herbicide specifically effective in grain sorghum (U.S.P. 4,344,916) . Evaluation of structural analogs has included assays on isolated pea chloroplasts, measuring both photosynthetic electron transport inhibition and competition for atrazine binding sites. Among the various tested analogs, the N-cyclopropyl-, N-n-butyl-, and N-n-pentyl-derivatives of 2,5-difluorophenyl urea demonstrated the highest in vitro activity . The in vitro assays showed strong correlation with whole-plant phytotoxicity following postemergence application, confirming the practical herbicidal potential of these compounds.

Soluble Epoxide Hydrolase Inhibition

Derivatives of (2-Fluorophenyl)urea have demonstrated remarkable potency as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides of arachidonic acid and other natural epoxy-fatty acids that regulate inflammatory processes, pain, and various disease states . Table 2 presents the inhibitory activity of several 2-fluorophenyl urea derivatives against sEH.

Table 2: Inhibitory Activity of Selected 2-Fluorophenyl Urea Derivatives Against Soluble Epoxide Hydrolase

| Compound | Structure Description | IC50 (nM) |

|---|---|---|

| 3a | 1-(adamantan-1-yl)-3-(2-fluorophenyl) urea | 3.7 |

| 3b | 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea | 0.7 |

| 3c | 1-(2-(adamantan-1-yl)ethyl)-3-(2-fluorophenyl) urea | 55.6 |

| 3f | 1-(3-methyladamantan-1-yl)-3-(2-fluorophenyl) urea | 1.5 |

| 3i | 1-(adamantan-2-yl)-3-(2-fluorophenyl) urea | 1.0 |

The most potent compounds identified were 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea (3b) with an IC50 of 0.7 nM and 1-(adamantan-2-yl)-3-(2-fluorophenyl) urea (3i) with an IC50 of 1.0 nM . These compounds represent some of the most potent sEH inhibitors reported to date.

Structure-Activity Relationships

Extensive studies have been conducted to understand the relationship between structural features of (2-Fluorophenyl)urea derivatives and their biological activities, particularly regarding enzyme inhibition.

Importance of the Fluorine Position

The position of the fluorine atom on the phenyl ring significantly impacts biological activity. Compounds with 2-fluorophenyl substituents are approximately 4-fold more active than unsubstituted phenyl ureas and 37-fold more active than 2-hydroxy substituted analogs . This dramatic difference in activity highlights the critical role of the ortho-fluorine in enhancing binding affinity.

Binding Mechanism and Molecular Interactions

Crystal structure analysis suggests that the enhanced potency of 2-fluorophenyl urea derivatives as sEH inhibitors is due to the formation of an additional hydrogen bond between the fluorine atom and catalytic tyrosine residues in the enzyme active site . The precise orientation of the fluorine atom allows it to form hydrogen bonds with Tyr383 or Tyr466 without interfering with the essential hydrogen bonds between the NH groups and Asp335. This unique binding mode explains the exceptional potency observed for these compounds.

Effect of Structural Modifications

Research has revealed several key structural determinants that influence the activity of (2-Fluorophenyl)urea derivatives:

-

The introduction of a methylene spacer between an adamantane substituent and the urea group significantly enhances activity, as demonstrated by the superior potency of 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea (IC50 = 0.7 nM) compared to the direct adamantyl analog (IC50 = 3.7 nM) .

-

Further elongation of the spacer to ethylene or butylene dramatically reduces activity, with a 15-fold decrease for the ethylene spacer and a 170-fold decrease for the butylene spacer compared to the unmodified structure .

-

The introduction of one methyl substituent at the bridgehead position of adamantane leads to a 2.5-fold increase in activity, while additional methyl groups generally reduce potency, likely due to steric constraints .

Bioisosteric Substitutions and Structural Optimization

Researchers have explored various bioisosteric substitutions to optimize the pharmacological properties of compounds containing the 2-fluorophenyl urea moiety.

Bicyclic Lipophilic Groups

The replacement of adamantane with natural bicyclic lipophilic groups such as camphanyl and norcamphanyl in N-(camphan-2-yl)-N'-(2-fluorophenyl)urea has produced compounds with comparable potency but significantly improved water solubility . These bicyclic urea derivatives are up to 10-fold more soluble than their adamantyl or 4-trifluoromethoxyphenyl counterparts, making them more promising as therapeutic candidates with improved bioavailability .

Stereochemical Considerations

Analytical Methods for Characterization

Multiple analytical techniques have been employed to characterize (2-Fluorophenyl)urea and its derivatives, providing crucial information for structure elucidation and purity assessment.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used for structural confirmation and purity analysis of (2-Fluorophenyl)urea derivatives. Mass spectrometry has also been valuable in studying the fragmentation patterns of these compounds, with detailed studies conducted by Baldwin, Loudon, et al. on the nature and fragmentation pathways of arylurea molecular ions .

Computational Methods

Molecular modeling techniques, including molecular dynamics simulations and binding energy calculations, have been employed to analyze the interactions between (2-Fluorophenyl)urea derivatives and their target enzymes . These computational approaches provide valuable insights into the binding modes and structural determinants of activity, guiding the rational design of new and improved derivatives.

Current Research and Future Perspectives

Recent developments in (2-Fluorophenyl)urea research have focused on several key areas:

Improving Physicochemical Properties

A significant challenge in developing (2-Fluorophenyl)urea derivatives as therapeutic agents is their limited water solubility. Current research efforts aim to improve solubility while maintaining potency through strategic structural modifications, such as the incorporation of natural bicyclic motifs instead of traditional adamantyl groups .

Expanding Application Domains

While much research has focused on the herbicidal properties and enzyme inhibition capabilities of (2-Fluorophenyl)urea derivatives, there is growing interest in exploring their potential in other therapeutic areas, including anti-inflammatory and antimicrobial applications.

Mechanistic Studies

Ongoing research seeks to further elucidate the precise mechanism of action of (2-Fluorophenyl)urea derivatives, particularly the role of the fluorine atom in molecular recognition and binding interactions. Advanced biophysical techniques and computational approaches are being employed to gain deeper insights into these mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume